N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide
Overview
Description
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrazole and isoxazole rings, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide: shares structural similarities with other compounds containing pyrazole and isoxazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-19(11-13-8-9-20(2)17-13)16(21)14-10-15(22-18-14)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFMBPJSCDHIHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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